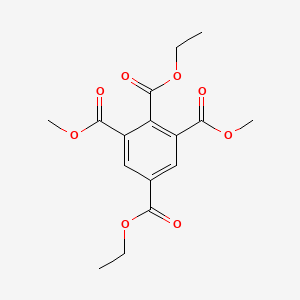
2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate is an aromatic ester compound characterized by the presence of four ester groups attached to a benzene ring substituted with ethyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 4-methyl-2,6-dichloropyridine with 3-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonitrile group can yield primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid.
Reduction: 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Article on “2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate”
作用机制
The mechanism of action of 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with various enzymes and receptors. The compound may also act as a ligand, binding to specific proteins and modulating their activity.
相似化合物的比较
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic acid.
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic alcohol.
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic amide.
Uniqueness: 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
920751-81-1 |
|---|---|
分子式 |
C16H18O8 |
分子量 |
338.31 g/mol |
IUPAC 名称 |
2-O,5-O-diethyl 1-O,3-O-dimethyl benzene-1,2,3,5-tetracarboxylate |
InChI |
InChI=1S/C16H18O8/c1-5-23-13(17)9-7-10(14(18)21-3)12(16(20)24-6-2)11(8-9)15(19)22-4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
JKBAPTYVVAXFSB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C(=O)OC)C(=O)OCC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



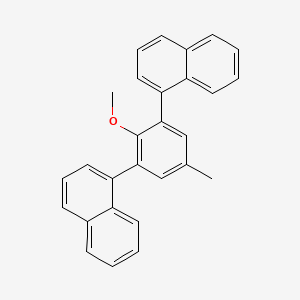
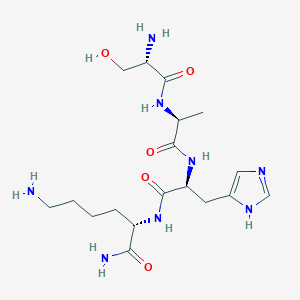
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
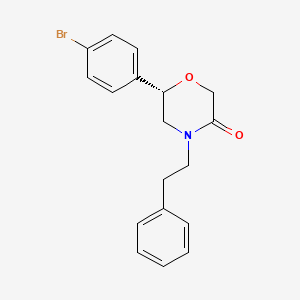
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
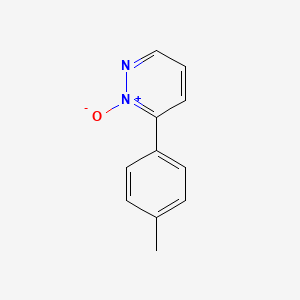
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)

![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)


